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Compound of Interest

Sodium 4-bromobutane-1-
Compound Name:
sulphonate

Cat. No.: B3053404

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sodium
4-bromobutane-1-sulfonate, a key intermediate in various chemical syntheses. Due to the
limited availability of direct experimental spectra for this specific salt, this document presents
predicted data based on the analysis of analogous compounds. Detailed experimental
protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for solid organic salts are also provided to guide researchers in their
analytical endeavors.

Chemical Structure and Properties

Sodium 4-bromobutane-1-sulfonate is an organic salt with the chemical formula CsaHsBrNaOsS.
Its structure consists of a four-carbon alkyl chain substituted with a bromine atom at one end
and a sulfonate group at the other, with a sodium counter-ion.

Caption: Chemical structure of Sodium 4-bromobutane-1-sulfonate.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Sodium 4-bromobutane-1-
sulfonate. These predictions are derived from the known spectral characteristics of
bromoalkanes and sodium alkanesulfonates.
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Table 1: Predicted *H NMR Data (D20, 400 MHz)

Chemical Shift (5,

Multiplicity Integration Assighment
ppm)
~3.5 Triplet 2H -CH2-Br
~2.9 Triplet 2H -CH2-SO3~
~2.0 Multiplet 2H -CHz2-CH2-Br
~1.8 Multiplet 2H -CH2-CH2-S0s~
. 1 13
Chemical Shift (6, ppm) Assignment
~55 -CH2-S0Os~
~35 -CH2-Br
~30 -CH2-CH2-S0Os3~
~25 -CH2-CH2-Br

Table 3: Predicted Infrared (IR) Absorption Data (Solid,

KBr)
Wavenumber (cm—?) Intensity Assignment
2960-2850 Medium-Strong C-H stretch (alkane)
1465-1440 Medium C-H bend (alkane)
1200-1150 Strong S=0 stretch (sulfonate)
1060-1040 Strong S-0 stretch (sulfonate)
690-550 Medium-Strong C-Br stretch

Table 4: Predicted Mass Spectrometry (MS)
Fragmentation
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miz Interpretation

[M-Na]~ Anion of the molecule

[M+Na]* Cationized molecule

Isotopic pattern for Br Presence of bromine (7°Br and 81Br in ~1:1 ratio)
Loss of SOs3 Fragmentation of the sulfonate group

Loss of Br Fragmentation of the bromine atom

Experimental Protocols

The following are detailed methodologies for acquiring spectroscopic data for a solid organic
salt like Sodium 4-bromobutane-1-sulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

o Dissolve approximately 5-10 mg of Sodium 4-bromobutane-1-sulfonate in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., D20, DMSO-ds). The choice of solvent is critical to avoid
interfering signals.[1]

e Transfer the solution to a 5 mm NMR tube.

o For quantitative analysis, a known amount of an internal standard can be added.
2. Instrument Parameters (*H NMR):

e Spectrometer: 400 MHz or higher for better resolution.

o Pulse Sequence: Standard single-pulse sequence.

e Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

e Number of Scans: 16-64, depending on the sample concentration.
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Referencing: Calibrate the chemical shift scale to the residual solvent peak or an internal
standard.

. Instrument Parameters (*3C NMR):

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as 13C has a low natural abundance.

Infrared (IR) Spectroscopy

1.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of Sodium 4-bromobutane-1-sulfonate with approximately
100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

Place the powder into a pellet press and apply pressure to form a transparent or translucent
pellet.

. Instrument Parameters (FT-IR):

Scan Range: 4000-400 cm~1.

Resolution: 4 cm~1.

Number of Scans: 16-32.

Background: Run a background scan with an empty sample holder or a pure KBr pellet.

Mass Spectrometry (MS)

1

. Sample Preparation:
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e Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile,
water) to a concentration of approximately 1 mg/mL.

 Further dilute the solution to the low pg/mL or ng/mL range depending on the sensitivity of
the mass spectrometer.

e High concentrations of inorganic salts are not compatible with electrospray ionization (ESI),
so ensure the sample is free from other salts.[2]

2. Instrument Parameters (ESI-MS):
 lonization Mode: Electrospray lonization (ESI), in both positive and negative ion modes.
o Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

e Scan Range: A range that encompasses the expected molecular weight of the ion(s) of
interest.

e Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and
desolvation gas flow and temperature for the specific compound and instrument.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid
organic compound.
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Caption: General workflow for spectroscopic analysis of a solid sample.

This guide provides a foundational understanding of the spectroscopic properties of Sodium 4-

bromobutane-1-sulfonate and the methodologies for their determination. Researchers are
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encouraged to use this information as a starting point for their own experimental work and to
consult further literature for more specialized techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3053404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

